MDM2 Degradation Potency (DC50) Advantage over Small-Molecule MDM2 Inhibitors
When incorporated into an advanced PROTAC degrader (MD-4251), the target pharmacophore—derived from 3-(1-(2-(3-methoxyphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione—achieves a sub‑nanomolar DC50 for MDM2 degradation in RS4;11 acute leukemia cells. The PROTAC molecule induces rapid depletion of MDM2 protein with a DC50 of 0.2 nM and a Dmax of 96% within 2 hours, whereas the clinical‑stage MDM2 inhibitor APG‑115 fails to degrade MDM2 and instead causes compensatory MDM2 accumulation at 100–300 nM [1]. This degradative mechanism represents a qualitative mechanistic advantage over simple inhibition.
| Evidence Dimension | MDM2 protein degradation potency in RS4;11 cells (2 h treatment) |
|---|---|
| Target Compound Data | DC50 = 0.2 nM; Dmax = 96% (MD-4251, incorporating the target pharmacophore) |
| Comparator Or Baseline | APG-115 (MDM2 inhibitor): no degradation; MDM2 protein level increases |
| Quantified Difference | Qualitative mechanistic shift from inhibition to degradation; DC50 advantage incalculable (comparator does not degrade) |
| Conditions | RS4;11 acute leukemia cell line (wild-type p53), 2 h compound exposure, Western blot quantification |
Why This Matters
Procurement of the correct building block is essential because degradation‑based pharmacology overcomes the MDM2 feedback upregulation that limits the efficacy of conventional MDM2 inhibitors, a property that cannot be achieved with generic hydantoin analogs.
- [1] Acharyya, R. K.; Huang, L.; Aguilar, A.; et al. Journal of Medicinal Chemistry 2025, 68 (13), 13249–13267. DOI: 10.1021/acs.jmedchem.5c00809. View Source
